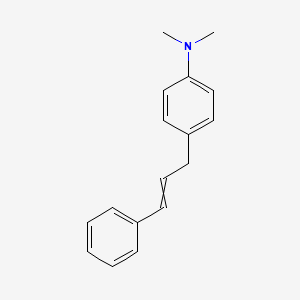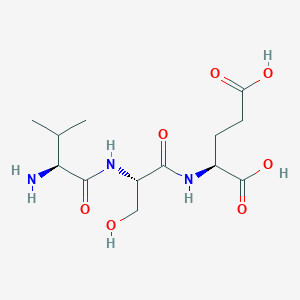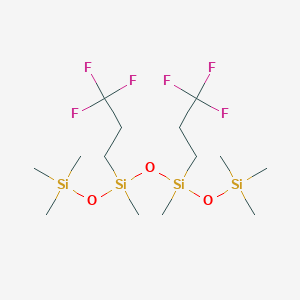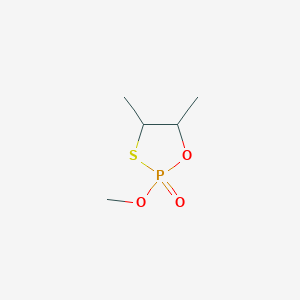![molecular formula C12H4Br2O3 B14548679 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione CAS No. 61975-09-5](/img/structure/B14548679.png)
6,9-Dibromonaphtho[1,2-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dibromonaphtho[1,2-c]furan-1,3-dione is a brominated derivative of naphthofuran, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione typically involves the bromination of naphtho[1,2-c]furan-1,3-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: It can be oxidized to form higher oxidation state derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted naphthofuran derivatives.
Reduction: Formation of dihydro-naphthofuran derivatives.
Oxidation: Formation of naphthofuran diones with higher oxidation states.
Scientific Research Applications
6,9-Dibromonaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Naphtho[1,2-c]furan-1,3-dione: The parent compound without bromine substitution.
6,9-Dimethylnaphtho[1,2-c]furan-1,3-dione: A methylated derivative with different electronic properties.
Naphtho[1,2-c]furan-1,3-dione derivatives: Various substituted derivatives with different functional groups.
Uniqueness: 6,9-Dibromonaphtho[1,2-c]furan-1,3-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and potential biological activity. The bromine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles and potentially increasing its biological efficacy.
Properties
CAS No. |
61975-09-5 |
|---|---|
Molecular Formula |
C12H4Br2O3 |
Molecular Weight |
355.97 g/mol |
IUPAC Name |
6,9-dibromobenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-7-3-4-8(14)9-5(7)1-2-6-10(9)12(16)17-11(6)15/h1-4H |
InChI Key |
UVMYJYLDKAXSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC(=C31)Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B14548617.png)
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14548619.png)



![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)


![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
![4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14548669.png)
